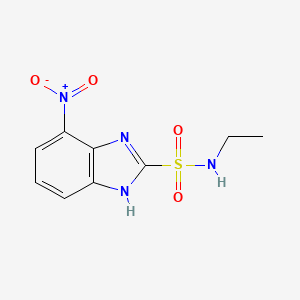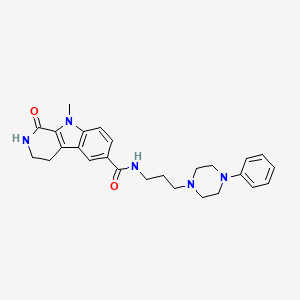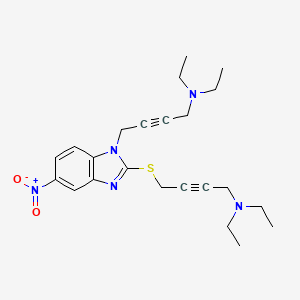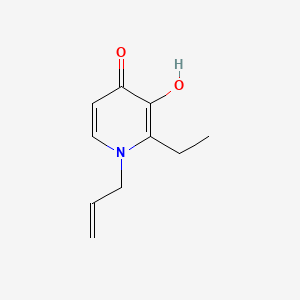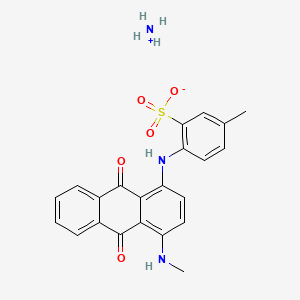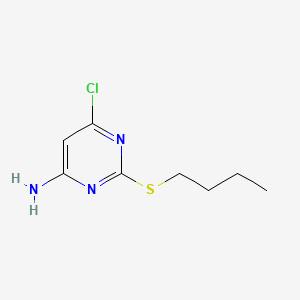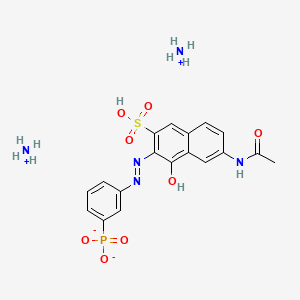
Diammonium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 280-897-5, also known as (20R,25R)-spirost-5-en-3β-yl acetate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique molecular structure and properties, making it a subject of interest in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20R,25R)-spirost-5-en-3β-yl acetate involves several steps, including the formation of the spirostane skeleton and subsequent acetylation. The reaction conditions typically require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of strong acids or bases can facilitate the formation of the spirostane structure, while acetylation is often carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(20R,25R)-spirost-5-en-3β-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or alkenes to alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (20R,25R)-spirost-5-en-3β-yl acetate is used as a precursor for the synthesis of various steroids and other bioactive molecules. Its unique structure makes it a valuable starting material for complex organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including its role as a precursor to hormones and other signaling molecules. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, (20R,25R)-spirost-5-en-3β-yl acetate is explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including hormonal disorders and inflammatory conditions.
Industry
In industry, this compound is used in the production of pharmaceuticals, cosmetics, and other products. Its stability and reactivity make it a versatile ingredient in various formulations.
Mechanism of Action
The mechanism of action of (20R,25R)-spirost-5-en-3β-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in steroid biosynthesis, thereby affecting hormone levels and related physiological processes.
Comparison with Similar Compounds
Similar Compounds
(20R,25R)-spirost-5-en-3β-ol: This compound is structurally similar but lacks the acetyl group.
(20R,25R)-spirost-5-en-3β-yl butyrate: This compound has a butyrate group instead of an acetate group.
(20R,25R)-spirost-5-en-3β-yl propionate: This compound has a propionate group instead of an acetate group.
Uniqueness
The uniqueness of (20R,25R)-spirost-5-en-3β-yl acetate lies in its specific acetylation, which can influence its reactivity and biological activity. The presence of the acetate group can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
83803-78-5 |
|---|---|
Molecular Formula |
C18H22N5O8PS |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
diazanium;6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N3O8PS.2H3N/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);2*1H3 |
InChI Key |
BGYXBWZKPPVQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC(=CC=C3)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


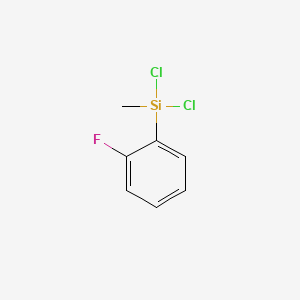
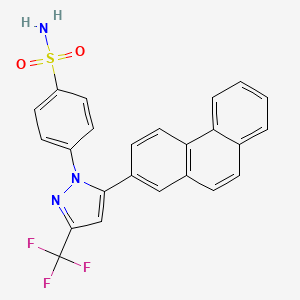
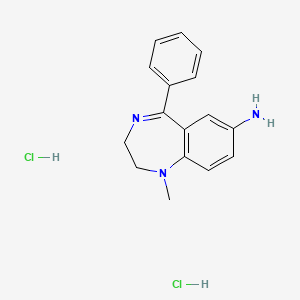
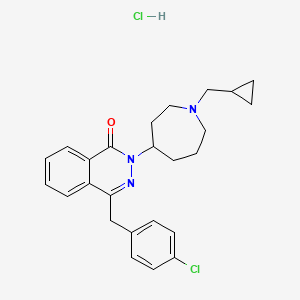
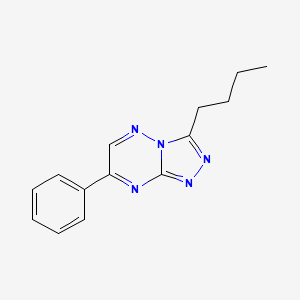
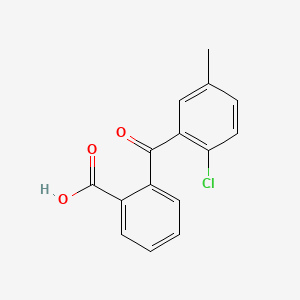
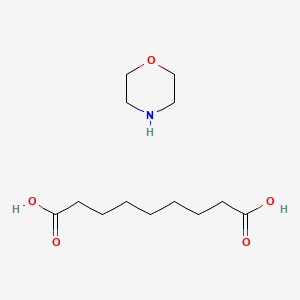
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
